2-chloro-9-ethyl-8-methyl-9H-purine
Description
2-Chloro-9-ethyl-8-methyl-9H-purine is a substituted purine derivative characterized by a chlorine atom at position 2, an ethyl group at position 9, and a methyl group at position 8. The molecular formula is C₈H₁₀ClN₄, with a calculated molecular weight of 197.65 g/mol. Purine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase inhibition and antiviral research .
Properties
CAS No. |
1044770-64-0 |
|---|---|
Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-chloro-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-5(2)11-6-4-10-8(9)12-7(6)13/h4H,3H2,1-2H3 |
InChI Key |
GZSHFEJAIWJYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CN=C(N=C21)Cl)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-9-ethyl-8-methyl-9H-purine involves several steps. One common method starts with the condensation of 2,6-dichloro-9H-purine with an amino alcohol in the presence of triethylamine at 120°C for 24 hours under a nitrogen atmosphere . This reaction yields 3-(2-chloro-9H-purin-6-ylamino)-propan-1-ol, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
2-chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, although specific conditions and products depend on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving DNA and RNA interactions due to its purine structure.
Industry: It may be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-9-ethyl-8-methyl-9H-purine involves its interaction with molecular targets such as enzymes or nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between 2-chloro-9-ethyl-8-methyl-9H-purine and related purine derivatives:
Key Observations :
- Substituent Position : Chlorine at position 2 (as in the target compound) is less common than at positions 6 or 8, which are typically involved in nucleophilic substitution reactions .
- Molecular Weight : The target compound’s molecular weight (~197.65 g/mol) falls between simpler derivatives (e.g., 2-chloro-9-methylpurine) and bulkier analogs (e.g., 6-chloro-9-isobutyl-8-methylpurine), balancing solubility and bioavailability .
Spectroscopic and Crystallographic Data
- NMR and MS : The target compound’s ¹H NMR would resemble 6,8-dichloro-9-ethylpurine (), with signals for ethyl (δ ~1.49 ppm, triplet) and methyl (δ ~2.48 ppm, singlet) groups. Mass spectrometry would show a molecular ion peak near m/z 198 .
- Crystallography : Analogous compounds (e.g., 6-chloro-9-(2-nitrophenylsulfonyl)purine) exhibit π-stacking interactions and hydrogen bonding, influencing their solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
